1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound characterized by the presence of a biphenyl core substituted with fluorine atoms and a propanone group
Vorbereitungsmethoden
The synthesis of 1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves several steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or toluene. The fluorine atoms are introduced through electrophilic fluorination reactions, using reagents like Selectfluor or N-fluorobenzenesulfonimide .
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Analyse Chemischer Reaktionen
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . The propanone group can also participate in nucleophilic addition reactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-{4’,5-Difluoro-[1,1’-biphenyl]-3-yl}propan-1-one can be compared with other fluorinated biphenyl compounds, such as:
4,4’-Difluorobiphenyl: Lacks the propanone group, resulting in different chemical reactivity and applications.
3,5-Difluoro-4’-propylbiphenyl: Contains a propyl group instead of a propanone group, leading to variations in its physical and chemical properties.
2’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Features a carboxylic acid group, which significantly alters its solubility and reactivity.
Eigenschaften
Molekularformel |
C15H12F2O |
---|---|
Molekulargewicht |
246.25 g/mol |
IUPAC-Name |
1-[3-fluoro-5-(4-fluorophenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H12F2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
OUWKWTIIQRSXOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.